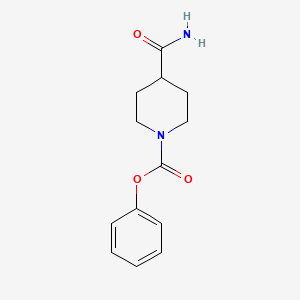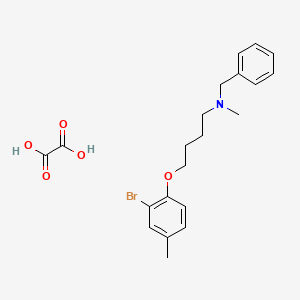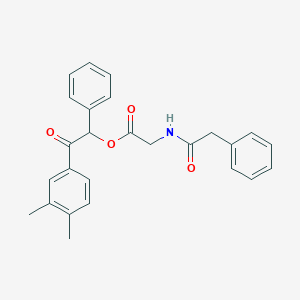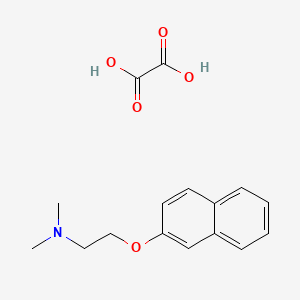
Phenyl 4-carbamoylpiperidine-1-carboxylate
Übersicht
Beschreibung
Phenyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate is a complex organic compound that is often used in the synthesis of other compounds It’s known that similar compounds are used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including esterases and proteases, which facilitate its hydrolysis and subsequent biochemical transformations. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity. Additionally, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structural conformation and function .
Cellular Effects
Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can vary over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo enzymatic hydrolysis, leading to the formation of metabolites that participate in further biochemical reactions. The metabolic pathways of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biochemical activity. Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters .
Subcellular Localization
Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate can influence its interactions with other biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate typically involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal under ambient temperature, followed by heating at 190°C for 4.5 hours . This method provides a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Molport offer this compound for scientific research needs .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-carbamoylpiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar in structure and used in similar applications.
N-Phenyl-4-piperidinamine: Another related compound with comparable properties and uses.
Uniqueness
Phenyl 4-carbamoylpiperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
phenyl 4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-8-15(9-7-10)13(17)18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHSXXMQAFXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237787 | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923237-44-9 | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923237-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4041458.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041463.png)
![8-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4041475.png)

![3-(1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4041492.png)

![3,5-Dimethyl-1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041502.png)

![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4041515.png)
![3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4041518.png)
![5-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4041521.png)

![4-[4-(2-Chloro-5-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041544.png)
